molecular formula C7H13ClF3N B3415260 trans-4-Trifluoromethyl-cyclohexylamine hydrochloride CAS No. 1218943-32-8

trans-4-Trifluoromethyl-cyclohexylamine hydrochloride

Cat. No.: B3415260
CAS No.: 1218943-32-8
M. Wt: 203.63 g/mol
InChI Key: XGJNSCILISPYRX-UHFFFAOYSA-N
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Description

trans-4-Trifluoromethyl-cyclohexylamine hydrochloride: is a chemical compound with the molecular formula C₇H₁₃ClF₃N. It is a white solid that is used in various scientific and industrial applications. The compound is characterized by the presence of a trifluoromethyl group attached to a cyclohexylamine structure, which is further stabilized by the addition of hydrochloride.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-4-Trifluoromethyl-cyclohexylamine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone, which undergoes a trifluoromethylation reaction.

    Trifluoromethylation: Cyclohexanone is reacted with a trifluoromethylating agent such as trifluoromethyl iodide (CF₃I) in the presence of a base like potassium carbonate (K₂CO₃) to introduce the trifluoromethyl group.

    Reduction: The resulting trifluoromethylated cyclohexanone is then reduced to trans-4-Trifluoromethyl-cyclohexanol using a reducing agent such as sodium borohydride (NaBH₄).

    Amination: The alcohol is converted to the amine via an amination reaction, often using reagents like ammonia (NH₃) or an amine donor.

    Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid (HCl) to form the hydrochloride salt, yielding this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: trans-4-Trifluoromethyl-cyclohexylamine hydrochloride can undergo oxidation reactions, typically forming corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to simpler amines or alcohols under appropriate conditions.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Halogenating agents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Yields simpler amines or alcohols.

    Substitution: Results in halogenated derivatives or other substituted products.

Scientific Research Applications

Chemistry

In chemistry, trans-4-Trifluoromethyl-cyclohexylamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts significant chemical stability and reactivity, making it valuable in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential effects on various biological pathways. It can be used to investigate the role of trifluoromethylated amines in biological systems and their interactions with enzymes and receptors.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its unique structure may offer advantages in drug design, particularly in the development of compounds with improved pharmacokinetic properties.

Industry

Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer synthesis and as an intermediate in the manufacture of high-performance materials.

Mechanism of Action

The mechanism of action of trans-4-Trifluoromethyl-cyclohexylamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • trans-4-Methyl-cyclohexylamine hydrochloride
  • trans-4-Chloromethyl-cyclohexylamine hydrochloride
  • trans-4-Fluoromethyl-cyclohexylamine hydrochloride

Uniqueness

Compared to similar compounds, trans-4-Trifluoromethyl-cyclohexylamine hydrochloride is unique due to the presence of the trifluoromethyl group. This group significantly enhances the compound’s chemical stability, lipophilicity, and reactivity, making it more versatile and effective in various applications.

Properties

IUPAC Name

4-(trifluoromethyl)cyclohexan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3N.ClH/c8-7(9,10)5-1-3-6(11)4-2-5;/h5-6H,1-4,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGJNSCILISPYRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218943-32-8, 2089630-84-0
Record name 4-(trifluoromethyl)cyclohexan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-(1s,4s)-4-(trifluoromethyl)cyclohexan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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